Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane
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Overview
Description
Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane is an organotin compound with the molecular formula C32H58Sn It is characterized by the presence of a tin atom bonded to a phenyl group substituted with ethenyl and dihexyl groups, as well as three butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(3-ethenyl-2,4-dihexylphenyl)stannane typically involves the reaction of tributylstannyl lithium with 3-ethenyl-2,4-dihexylphenyl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of tributyl(3-ethenyl-2,4-dihexylphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The pathways involved include the modulation of signal transduction pathways and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tributyl(3-(2-hexyldecyl)-2-thienyl)stannane: Similar in structure but with a thienyl group instead of a phenyl group.
Tributylvinylstannane: Contains a vinyl group but lacks the dihexyl substitution.
Uniqueness
Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other organotin compounds may not be suitable .
Properties
CAS No. |
820964-84-9 |
---|---|
Molecular Formula |
C32H58Sn |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
tributyl-(3-ethenyl-2,4-dihexylphenyl)stannane |
InChI |
InChI=1S/C20H31.3C4H9.Sn/c1-4-7-9-11-14-18-16-13-17-19(20(18)6-3)15-12-10-8-5-2;3*1-3-4-2;/h6,13,16H,3-5,7-12,14-15H2,1-2H3;3*1,3-4H2,2H3; |
InChI Key |
FENJNHAQSLZRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=C(C=C1)[Sn](CCCC)(CCCC)CCCC)CCCCCC)C=C |
Origin of Product |
United States |
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